3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride
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Overview
Description
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound with the empirical formula C10H11ClF3N and a molecular weight of 237.65 . It is a solid compound that is used in various scientific research applications. The compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Preparation Methods
The synthesis of 3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The azetidine ring can form covalent or non-covalent interactions with target proteins, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride can be compared with other similar compounds, such as:
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride: This compound has a similar structure but with the trifluoromethyl group attached to the ortho position of the phenyl ring.
3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride: In this compound, the trifluoromethyl group is attached to the para position of the phenyl ring.
3-(3-Methoxyphenyl)azetidine hydrochloride: This compound has a methoxy group instead of a trifluoromethyl group attached to the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1203683-17-3 |
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Molecular Formula |
C10H11ClF3N |
Molecular Weight |
237.65 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H |
InChI Key |
RXVWPMMNFCQTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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